S-Propionyl-4-mercaptotoluene
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Overview
Description
S-Propionyl-4-mercaptotoluene: p-methylthiophenyl propionate . Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage. This compound is commonly used in the pharmaceutical and chemical industries due to its unique properties.
Mechanism of Action
Target of Action
S-Propionyl-4-mercaptotoluene, also known as S-(4-methylphenyl) propanethioate or S-p-Tolyl propanethioate, is a phenyl thioester compound It is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. As a phenyl thioester compound, it may undergo hydrolysis, releasing a phenol and a thiol in the process. These products could potentially interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways
Pharmacokinetics
Its physical properties such as its predicted boiling point of 2729° C at 760 mmHg and a density of 11 g/cm^3 may influence its pharmacokinetic properties.
Result of Action
Given its use in proteomics research , it may influence protein expression or function, but the specific effects would depend on the proteins or enzymes it interacts with.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at room temperature . Other factors such as pH, presence of other chemicals, and biological factors could also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Propionyl-4-mercaptotoluene typically involves the reaction of 4-methylthiophenol with propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: S-Propionyl-4-mercaptotoluene undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioester can be reduced to the corresponding thiol and alcohol.
Substitution: The thioester group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Thioethers and esters.
Scientific Research Applications
S-Propionyl-4-mercaptotoluene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- S-methyl propanethioate
- S-methyl thiopropanoate
- S-methyl thiopropionate
- S-methyl methylthiopropionate
Comparison: S-Propionyl-4-mercaptotoluene is unique among these compounds due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
S-(4-methylphenyl) propanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-3-10(11)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOJPGJASADAIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SC1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397645 |
Source
|
Record name | S-(4-Methylphenyl) propanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18241-63-9 |
Source
|
Record name | S-(4-Methylphenyl) propanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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